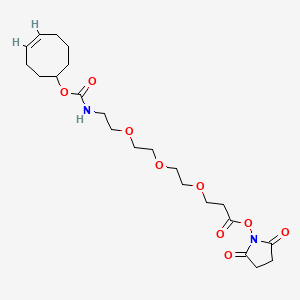
TCO-PEG3-NHS 酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
TCO-PEG3-NHS ester is a PEG linker containing a TCO moiety and a NHS ester . The hydrophilic PEG spacer increases water-solubility and decreases steric hindrance during ligation . This reagent can be used to label antibodies, proteins, and other primary amine-containing macromolecules with TCO moiety .
Synthesis Analysis
TCO-PEG3-NHS ester is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .Molecular Structure Analysis
The molecular formula of TCO-PEG3-NHS ester is C22H34N2O9 . It has a molecular weight of 470.5 g/mol .Chemical Reactions Analysis
TCO-PEG3-NHS ester can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond .Physical And Chemical Properties Analysis
TCO-PEG3-NHS ester has a molecular weight of 470.5 g/mol . It is soluble in DMSO, DCM, and DMF . It should be stored at -20°C .科学研究应用
用于再生医学和药物递送的生物活性水凝胶:基于聚(乙二醇)(PEG)的水凝胶,通常用 Acr-PEG-NHS 等连接剂功能化,由于它们能够控制蛋白质、肽和药物等生物活性因子的引入,因此在再生医学和药物递送中很有价值。Browning 等人(2013 年)的一项研究发现,降低蛋白质骨架上 PEG 连接剂的密度可以改善生物活性水凝胶中的细胞粘附和铺展,尽管它也会因连接剂的酯水解而随着时间增加蛋白质的损失。合成了一种具有增强水解稳定性的新型 PEG 连接剂丙烯酰胺-PEG-异氰酸酯 (Aam-PEG-I) 来解决这个问题 (Browning 等人,2013 年).
用于水凝胶形成的基于牛磺酸酯的天然化学连接:涉及 N-羟基琥珀酰亚胺 (NHS) 活化的牛磺酸酯的基于牛磺酸酯的天然化学连接 (OMNCL) 方法已被用于聚合物水凝胶形成、体外细胞包封和体内植入。由支化聚(乙二醇)(PEG)合成的含有 NHS 和 N-半胱氨酸端基的多价聚合物前体在生理 pH 值下快速形成水凝胶。该技术对于伤口愈合、组织修复和药物递送等应用具有影响 (Strehin 等人,2013 年).
提高生物正交预靶向的反应性:Rahim 等人(2015 年)发现,通过亲水性 PEG 连接剂引入 TCO 可以显着提高功能密度,而不会影响抗体结合。这项研究展示了 PEG 连接剂在提高与单克隆抗体偶联的反式-环辛烯 (TCO) 的反应性方面的应用,这对于分子成像和诊断中的生物正交预靶向应用至关重要 (Rahim 等人,2015 年).
用于抗体偶联的亲水性连接剂的合成和评估:Zhao 等人(2011 年)讨论了亲水性异双功能交联剂的合成和生物学评估,包括 NHS 酯和巯基反应性末端。这些连接剂能够以更高的药物/抗体比率偶联疏水性药物,例如美登素,而不会触发聚集或亲和力丧失。这与开发用于癌症治疗的抗体-药物偶联物特别相关 (Zhao 等人,2011 年).
硫酸软骨素-PEG 组织粘合剂和水凝胶:一种多功能的硫酸软骨素-聚乙二醇 (CS-PEG) 粘合剂水凝胶已被开发,在伤口愈合和再生医学中具有应用。硫酸软骨素链上的羧基用 NHS 官能化,得到硫酸软骨素琥珀酰亚胺琥珀酸酯 (CS-NHS)。这使得能够与伯胺形成酰胺键,从而形成与组织中蛋白质共价结合的水凝胶。这项技术对组织工程和医用粘合剂具有重大意义 (Strehin 等人,2010 年).
作用机制
Target of Action
TCO-PEG3-NHS Ester is primarily used to label antibodies, proteins, and other primary amine-containing macromolecules with a TCO moiety . The primary targets of this compound are therefore these macromolecules, which play a crucial role in various biological processes, including immune response, signal transduction, and cellular function .
Mode of Action
The TCO-PEG3-NHS Ester compound contains a TCO moiety and a NHS ester. The NHS ester group reacts with primary amines at physiological pH, forming stable amide bonds . This allows the TCO moiety to be covalently attached to the target macromolecules . The hydrophilic PEG spacer in the compound increases water-solubility and decreases steric hindrance during ligation .
Biochemical Pathways
TCO-PEG3-NHS Ester is a PEG-based PROTAC linker used in the synthesis of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are bifunctional molecules designed to degrade target proteins via the ubiquitin-proteasome system . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The action of TCO-PEG3-NHS Ester thus affects the ubiquitin-proteasome pathway and its downstream effects, which include the degradation of target proteins .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase water-solubility , which could potentially enhance its absorption and distribution in the body.
Result of Action
The primary result of the action of TCO-PEG3-NHS Ester is the labeling of target macromolecules with a TCO moiety . This enables the subsequent attachment of other molecules or compounds for various purposes, such as the creation of PROTACs . At the molecular and cellular level, this can lead to the degradation of specific target proteins, altering cellular functions and potentially influencing disease states .
Action Environment
The action of TCO-PEG3-NHS Ester can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the NHS ester group . Furthermore, the compound’s stability and efficacy can be affected by factors such as temperature and the presence of other reactive substances.
未来方向
TCO-PEG3-NHS ester is a promising reagent for research purposes . It can be used to label antibodies, proteins, and other primary amine-containing macromolecules with TCO moiety . This opens up possibilities for its use in various research fields, including the development of new drugs and therapies .
生化分析
Biochemical Properties
TCO-PEG3-NHS ester plays a crucial role in biochemical reactions, particularly in the synthesis of PROTACs . It interacts with various enzymes, proteins, and other biomolecules through its TCO moiety, which can bind to molecules containing tetrazine . The nature of these interactions is covalent, leading to the formation of stable complexes .
Cellular Effects
The effects of TCO-PEG3-NHS ester on cells and cellular processes are primarily related to its role in the degradation of target proteins . By facilitating the formation of PROTACs, TCO-PEG3-NHS ester can influence cell function by altering protein levels within the cell . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of TCO-PEG3-NHS ester involves its role as a linker in PROTACs . PROTACs function by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein . TCO-PEG3-NHS ester facilitates this process by providing a stable and flexible connection between the E3 ligase ligand and the target protein ligand .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of TCO-PEG3-NHS ester can change over time due to factors such as stability and degradation . Long-term effects on cellular function observed in in vitro or in vivo studies would be primarily related to the sustained degradation of target proteins facilitated by PROTACs containing TCO-PEG3-NHS ester .
Dosage Effects in Animal Models
The effects of TCO-PEG3-NHS ester in animal models would depend on the specific PROTAC being used and the target protein being degraded . Different dosages could lead to varying degrees of target protein degradation, potentially resulting in different physiological responses .
Metabolic Pathways
As a component of PROTACs, TCO-PEG3-NHS ester is involved in the ubiquitin-proteasome pathway . This pathway is responsible for the degradation of proteins within the cell .
Transport and Distribution
The transport and distribution of TCO-PEG3-NHS ester within cells and tissues would be influenced by the properties of the PROTAC it is incorporated into . Factors such as the size, charge, and hydrophobicity of the PROTAC could affect its localization and accumulation .
Subcellular Localization
The subcellular localization of TCO-PEG3-NHS ester would be determined by the target protein of the PROTAC it is part of . For example, if the target protein is located in the nucleus, the PROTAC – and thus TCO-PEG3-NHS ester – would also be localized to the nucleus .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O9/c25-19-8-9-20(26)24(19)33-21(27)10-12-29-14-16-31-17-15-30-13-11-23-22(28)32-18-6-4-2-1-3-5-7-18/h1-2,18H,3-17H2,(H,23,28)/b2-1- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPWLRIVXKTLNU-UPHRSURJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC(=O)NCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![S-[2-[(6-fluoro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate](/img/structure/B2971920.png)
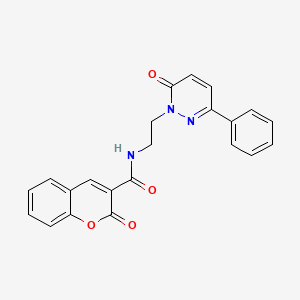

![6-Chloro-1H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B2971927.png)
![2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2971928.png)
![7-(Oxetan-3-yl)-2,7-diazaspiro[3.5]nonane bis(trifluoroacetic acid)](/img/structure/B2971930.png)
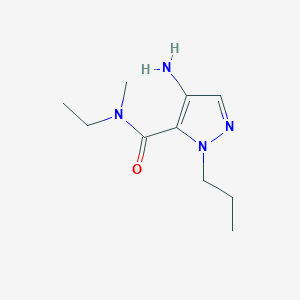
![Methyl 4-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]benzoate](/img/structure/B2971933.png)
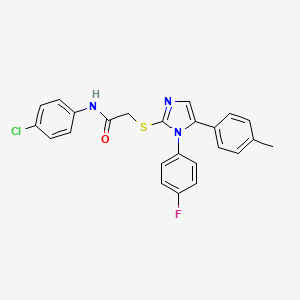
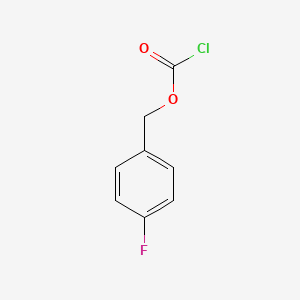
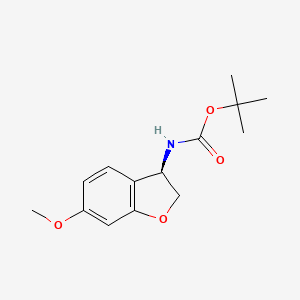
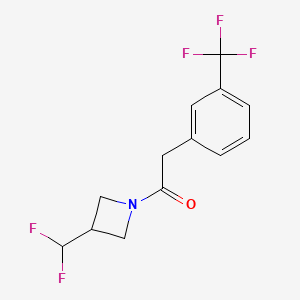
![4-Methoxy-3-{[2-(pyridin-2-yl)ethyl]sulfamoyl}benzoic acid](/img/structure/B2971941.png)
